![molecular formula C18H18Cl2N2O2S B4624753 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, combining specific reactants under controlled conditions to produce the desired product. For instance, compounds with comparable structures have been synthesized by reacting specific chloro- or bromo-substituted phenyl compounds with anthranilic acid or related amines, followed by condensation reactions with carbonyl or thiocarbonyl groups (Saeed et al., 2010). Such processes often require careful selection of solvents, catalysts, and reaction conditions to achieve high yields and desired selectivity.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses reveal detailed information on the crystalline structure, including space groups, bond angles, and distances, providing insights into the compound's molecular geometry. For example, similar compounds have been reported to crystallize in specific monoclinic space groups with defined unit cell dimensions (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide involves interactions with various reagents to form new compounds, highlighting its versatile functional groups. These reactions can include nucleophilic substitutions, condensations, and cyclizations, leading to the formation of heterocyclic structures or other derivatives with potential biological or material applications. Research on analogous compounds demonstrates a range of reactions that exploit the reactivity of amino, carbonyl, and thiocarbonyl groups (Saeed & Wong, 2012).
Physical Properties Analysis
The physical properties of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide, such as melting point, solubility, and crystal structure, are crucial for its application in different domains. These properties are determined by the compound's molecular structure and can affect its stability, formulation, and handling. For closely related compounds, the crystal structure provides information on the arrangement of molecules in the solid state, which can influence the material's physical characteristics (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide, including its reactivity, stability under various conditions, and interaction with different chemical reagents, are essential for its practical applications. Studies on similar compounds have explored their reactivity towards various nucleophiles, electrophiles, and other chemical agents, providing insights into their potential utility in synthetic chemistry and material science (Saeed & Wong, 2012).
properties
IUPAC Name |
3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-8-7-13(19)11-15(16)20/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKLVWQJGDYDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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